molecular formula C15H12ClN B1607891 5-Chloro-2-(phenylmethyl)-indole CAS No. 227803-33-0

5-Chloro-2-(phenylmethyl)-indole

Cat. No. B1607891
M. Wt: 241.71 g/mol
InChI Key: FIYMNUNPPYABMU-UHFFFAOYSA-N
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Description

5-Chloro-2-(phenylmethyl)-indole is a chemical compound with the molecular formula C13H11ClO . It is also known by other names such as Phenol, 4-chloro-2-(phenylmethyl)-, o-Cresol, 4-chloro-α-phenyl-, o-Benzyl-p-chlorophenol, and p-Chloro-o-benzylphenol .

Scientific Research Applications

Synthesis and Functionalization of Indoles

Indoles, including variants like 5-Chloro-2-(phenylmethyl)-indole, are key structural components in a multitude of biologically active compounds, both natural and synthetic. They have been a subject of research for over a century, with a focus on their synthesis and functionalization. Palladium-catalyzed reactions have become particularly important in this area, offering pathways to complex molecules with reduced waste and fewer steps, enhancing the production of pharmaceuticals and agrochemical intermediates (Cacchi & Fabrizi, 2005).

Synthesis and Characterization

The synthesis of indole compounds, similar to 5-Chloro-2-(phenylmethyl)-indole, has been extensively studied. For instance, the synthesis of specific indole-based compounds, characterized by spectroscopic techniques and X-ray diffraction, sheds light on their potential for diverse biological properties, such as anti-tumor and anti-inflammatory activities (Geetha et al., 2019).

Optimization in Chemical Synthesis

Optimizing the synthesis of compounds like 5-Chloro-2-(phenylmethyl)-indole is crucial for efficient production. Research has focused on improving yields and reproducibility, particularly in the context of pharmaceutical synthesis, by refining the use of catalysts and solvents (Li, Ma, & Yu, 2011).

Chemical Functionalities and Modulation

The chemical properties of indoles, including 5-Chloro-2-(phenylmethyl)-indole, are significant in the modulation of biological receptors. For example, the optimization of chemical functionalities in indole-carboxamides has been explored for their impact on binding affinity and cooperativity in cannabinoid receptor modulation (Khurana et al., 2014).

Pharmacological Activities

Indole compounds exhibit a wide range of pharmacological activities. The synthesis and evaluation of indole-based compounds have revealed their potential in anti-inflammatory and analgesic activities, which may be relevant for compounds like 5-Chloro-2-(phenylmethyl)-indole (Basavarajaiah & Mruthyunjayaswamya, 2021).

Corrosion Inhibition

Research has also explored the use of indole compounds in industrial applications, such as corrosion inhibition. Studies on 5-chloroindole, a related compound, have shown its efficacy in inhibiting the anodic dissolution and cathodic deposition of copper in acidic chloride solutions (Scendo, Poddebniak, & Malyszko, 2003).

Safety And Hazards

The safety data sheet for a related compound, 5-Chloro-2-methylphenyl isothiocyanate, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

2-benzyl-5-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN/c16-13-6-7-15-12(9-13)10-14(17-15)8-11-4-2-1-3-5-11/h1-7,9-10,17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYMNUNPPYABMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376614
Record name 5-CHLORO-2-(PHENYLMETHYL)-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-5-chloro-1H-indole

CAS RN

227803-33-0
Record name 5-CHLORO-2-(PHENYLMETHYL)-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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